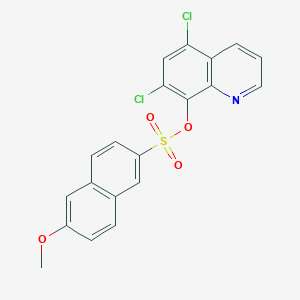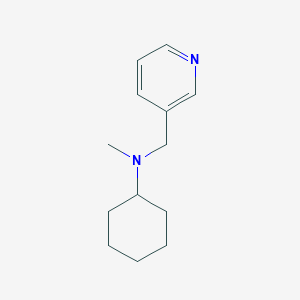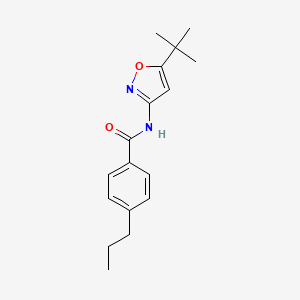
(5,7-Dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a quinoline moiety substituted with chlorine atoms at positions 5 and 7, and a naphthalene sulfonate group with a methoxy substituent at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. The starting materials often include 5,7-dichloroquinoline and 6-methoxynaphthalene-2-sulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the sulfonation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions may target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker due to its unique structural properties.
Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the sulfonate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
Uniqueness: Compared to these similar compounds, (5,7-Dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the quinoline and naphthalene sulfonate moieties allows for diverse applications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c1-26-14-6-4-13-10-15(7-5-12(13)9-14)28(24,25)27-20-18(22)11-17(21)16-3-2-8-23-19(16)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYJSPTMZMWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367697 |
Source


|
| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6424-45-9 |
Source


|
| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)
![4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B5022758.png)

![ethyl 3-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B5022775.png)

![5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022786.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)

![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
![[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B5022813.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)
